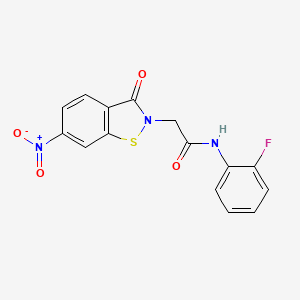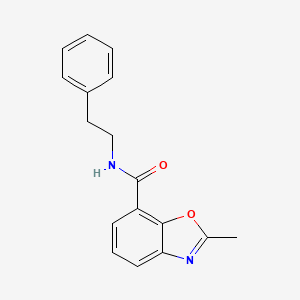![molecular formula C18H17N3O4S B11492420 N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11492420.png)
N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an oxazole ring, a phenyl group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to produce the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce waste. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various physiological effects, including reduced intraocular pressure in the case of glaucoma treatment .
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: Shares the oxazole and sulfonamide moieties but lacks the acetamide group.
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar structure with a different substitution pattern on the oxazole ring.
Uniqueness
N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its combination of the oxazole ring, sulfonamide linkage, and acetamide group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-[[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-12(22)20-15-7-9-17(10-8-15)26(23,24)21-16-5-3-14(4-6-16)18-11-19-13(2)25-18/h3-11,21H,1-2H3,(H,20,22) |
InChI Key |
KNDVRJJGYBNDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11492353.png)
![4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11492371.png)
![6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one](/img/structure/B11492378.png)
![N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B11492387.png)
![(4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11492401.png)
![2-(2-Cyanoethyl)-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11492407.png)

![{4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B11492412.png)
![3,8-bis(ethylsulfanyl)-16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11492422.png)
![13,15-diamino-11-phenyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile](/img/structure/B11492432.png)
![Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11492434.png)
![3-(4-Fluorophenyl)-1-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-1-propanone](/img/structure/B11492436.png)

